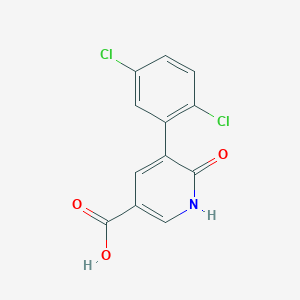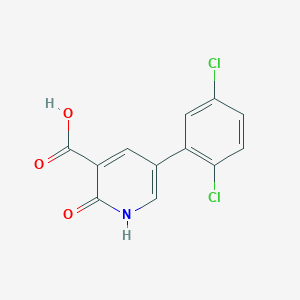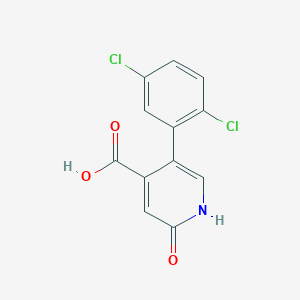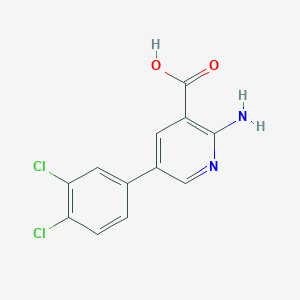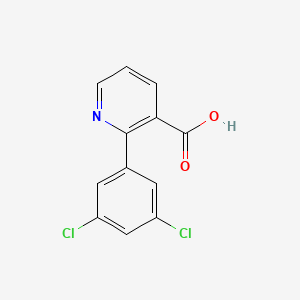
4-(3,5-Dichlorophenyl)picolinic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,5-Dichlorophenyl)picolinic acid (4-DCPPA) is a synthetic organic compound which has been widely studied due to its unique properties and potential applications in a variety of scientific fields. It is a white, crystalline solid which is soluble in water, methanol and ethanol. 4-DCPPA can also be used as a catalyst in various chemical reactions and as a reagent in analytical chemistry.
Scientific Research Applications
4-(3,5-Dichlorophenyl)picolinic acid, 95% has been studied for its potential applications in a variety of scientific fields. It has been used as a catalyst in organic synthesis and as a reagent in analytical chemistry. It has also been studied as a potential inhibitor of enzymes such as acetylcholinesterase and as a potential inhibitor of the growth of bacteria and fungi.
Mechanism of Action
The exact mechanism of action of 4-(3,5-Dichlorophenyl)picolinic acid, 95% is not yet known. However, it is believed that 4-(3,5-Dichlorophenyl)picolinic acid, 95% binds to certain enzymes and disrupts their normal function. It has also been suggested that 4-(3,5-Dichlorophenyl)picolinic acid, 95% may act as an antioxidant, scavenging reactive oxygen species and protecting cells from damage.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3,5-Dichlorophenyl)picolinic acid, 95% are not yet fully understood. However, it has been shown to inhibit the growth of bacteria and fungi in laboratory tests. It has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the regulation of neurotransmitter release.
Advantages and Limitations for Lab Experiments
4-(3,5-Dichlorophenyl)picolinic acid, 95% has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is soluble in a variety of solvents. It is also relatively stable, with a shelf life of several months. However, it is also important to note that 4-(3,5-Dichlorophenyl)picolinic acid, 95% is toxic and should be handled with caution in the laboratory.
Future Directions
There are several potential future directions for research on 4-(3,5-Dichlorophenyl)picolinic acid, 95%. These include further investigation of its mechanism of action, its potential applications in drug development and its potential use as an antioxidant. Additionally, further research is needed to determine the potential long-term effects of 4-(3,5-Dichlorophenyl)picolinic acid, 95% on human health. Finally, further research is needed to determine the potential applications of 4-(3,5-Dichlorophenyl)picolinic acid, 95% in other scientific fields, such as agriculture and food science.
Synthesis Methods
4-(3,5-Dichlorophenyl)picolinic acid, 95% can be synthesized from 3,5-dichlorophenol and picolinic acid by a two-step process. The first step involves the reaction of 3,5-dichlorophenol and picolinic acid in an acidic medium. The reaction produces 4-(3,5-Dichlorophenyl)picolinic acid, 95% and picolinic acid chloride. The second step involves the hydrolysis of the picolinic acid chloride in an alkaline medium to produce the desired 4-(3,5-Dichlorophenyl)picolinic acid, 95%.
properties
IUPAC Name |
4-(3,5-dichlorophenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2NO2/c13-9-3-8(4-10(14)6-9)7-1-2-15-11(5-7)12(16)17/h1-6H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHRXUUCXHSJWLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C2=CC(=CC(=C2)Cl)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


